molecular formula C12H18O4 B14178281 2,6-Dimethoxy-4-(2-methoxypropyl)phenol CAS No. 877379-53-8

2,6-Dimethoxy-4-(2-methoxypropyl)phenol

Cat. No.: B14178281
CAS No.: 877379-53-8
M. Wt: 226.27 g/mol
InChI Key: JLQDEUZPKUVUAE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(2-methoxypropyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups and a methoxypropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(2-methoxypropyl)phenol typically involves the alkylation of 2,6-dimethoxyphenol with 2-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(2-methoxypropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .

Scientific Research Applications

2,6-Dimethoxy-4-(2-methoxypropyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(2-methoxypropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-(2-methoxypropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

877379-53-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2,6-dimethoxy-4-(2-methoxypropyl)phenol

InChI

InChI=1S/C12H18O4/c1-8(14-2)5-9-6-10(15-3)12(13)11(7-9)16-4/h6-8,13H,5H2,1-4H3

InChI Key

JLQDEUZPKUVUAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)O)OC)OC

Origin of Product

United States

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